7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its complex molecular structure, which includes a fluorobenzyl group, a hexyl chain, and a phenyl group attached to a chromen-2-one core. Chromen-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via an etherification reaction, where the chromen-2-one core is reacted with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate.
Addition of the Hexyl Chain: The hexyl chain can be added through a Friedel-Crafts alkylation reaction, where the chromen-2-one derivative is reacted with hexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, such as in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Modulation of Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways and affecting cellular responses.
Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, protecting cells from damage.
Comparison with Similar Compounds
7-[(2-fluorobenzyl)oxy]-6-hexyl-4-phenyl-2H-chromen-2-one can be compared with other similar compounds, such as:
6-chloro-7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one: This compound has a chlorine atom instead of a hexyl chain, which may affect its chemical reactivity and biological activity.
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4H-chromen-4-one: This compound has a different substitution pattern on the chromen-2-one core, leading to variations in its properties and applications.
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-pyridinyl)-2H-chromen-2-one: The presence of a pyridinyl group introduces additional functionality, potentially enhancing its biological activity.
Properties
Molecular Formula |
C28H27FO3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
7-[(2-fluorophenyl)methoxy]-6-hexyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C28H27FO3/c1-2-3-4-6-13-21-16-24-23(20-11-7-5-8-12-20)17-28(30)32-27(24)18-26(21)31-19-22-14-9-10-15-25(22)29/h5,7-12,14-18H,2-4,6,13,19H2,1H3 |
InChI Key |
OQYUYRADEDZCCX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OCC3=CC=CC=C3F)OC(=O)C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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